molecular formula C9H12BrNO3S B158102 Verbenacine CAS No. 717901-03-6

Verbenacine

Cat. No.: B158102
CAS No.: 717901-03-6
M. Wt: 294.17 g/mol
InChI Key: PEBLRAOWTSGIAS-UHFFFAOYSA-N
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Description

Verbenacine is a diterpene compound isolated from the aerial parts of the plant Salvia verbenaca. It is chemically characterized as 3α-hydroxy-19-carboxykaur-15-ene . This compound belongs to the class of kaurane diterpenoids, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Verbenacine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or acetone. The plant material is subjected to Soxhlet extraction, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its extraction from natural sources being more feasible. The process involves large-scale extraction and purification using similar methods as described for laboratory-scale preparation.

Chemical Reactions Analysis

Types of Reactions: Verbenacine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.

    Reduction: The carboxylic acid group at position 19 can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acid chlorides or alkyl halides can be used in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: Formation of 3-keto-19-carboxykaur-15-ene.

    Reduction: Formation of 3α-hydroxy-19-hydroxykaur-15-ene.

    Substitution: Formation of esters or ethers depending on the substituent used.

Scientific Research Applications

Verbenacine has several scientific research applications:

Mechanism of Action

Verbenacine is similar to other diterpenes such as salvinine, which is also isolated from Salvia verbenaca. Both compounds share a kaurane skeleton but differ in their functional groups and substitution patterns. This compound is unique due to its specific hydroxyl and carboxyl group positions, which contribute to its distinct chemical and biological properties .

Comparison with Similar Compounds

    Salvinine: 19-hydroxy-12,14-dioxo labda-15,17-diene.

    Taxodione: Another diterpene with a different skeleton and biological activity.

    Horminone: A diterpene with anti-inflammatory properties.

Properties

IUPAC Name

5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-11-15(12,13)9-6-7(10)4-5-8(9)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEBLRAOWTSGIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359060
Record name 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717892-29-0
Record name 5-Bromo-N-ethyl-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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